molecular formula C12H13F3N2O2 B14828614 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide

Katalognummer: B14828614
Molekulargewicht: 274.24 g/mol
InChI-Schlüssel: XYPLFVKPVODWJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C12H14F3N2O It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an isonicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Eigenschaften

Molekularformel

C12H13F3N2O2

Molekulargewicht

274.24 g/mol

IUPAC-Name

3-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H13F3N2O2/c1-17(2)11(18)8-5-6-16-10(12(13,14)15)9(8)19-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

XYPLFVKPVODWJT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.